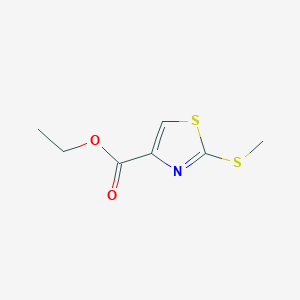

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4-12-7(8-5)11-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNPBGNKPCYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40279-32-1 | |

| Record name | ethyl 2-(methylthio)thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate. It is designed to offer researchers and drug development professionals both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis of this target molecule. The guide will delve into the mechanistic details of the Hantzsch thiazole synthesis and its modern adaptations, offering step-by-step protocols and explaining the causality behind experimental choices. Emphasis is placed on ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its frequent role as a pharmacophore. Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecules, often through modification of the ester and methylthio groups. The 2-methylthio substituent provides a handle for further functionalization, such as displacement by nucleophiles, or can itself be a key feature for biological activity.

Strategic Approaches to Synthesis

The synthesis of ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate can be broadly approached via two primary strategies, both of which are rooted in the classical Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile.[1]

Strategy 1: Direct Cyclization with a Pre-functionalized Thio-reagent

This approach aims to construct the thiazole ring with the 2-methylthio group already in place. This is typically achieved by reacting an α-halo-β-ketoester, such as ethyl bromopyruvate, with an S-methylated thiourea derivative or a dithiocarbamate.

Strategy 2: Post-cyclization S-Methylation

This two-step strategy involves the initial formation of a 2-mercaptothiazole intermediate, followed by a subsequent S-methylation step. This pathway offers flexibility, as the 2-mercapto intermediate can potentially be functionalized with a variety of electrophiles, not just a methyl group.

The choice between these strategies often depends on the availability and stability of the starting materials, as well as the desired overall yield and purity of the final product.

Pathway I: Direct Synthesis via Hantzsch-type Reaction

The most direct route to ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate involves a variation of the Hantzsch synthesis. In this pathway, ethyl bromopyruvate is reacted with a nucleophile that provides the N-C-S backbone with a pre-installed S-methyl group.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. The sulfur atom of the S-methyl isothiourea or dithiocarbamate acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Sources

a new compound, ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate, obtained by the Hantzsch heterocyclisation reaction

[1]

Executive Summary

This technical guide details the rational design, synthesis, and structural validation of Ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate . This compound represents a "hybrid pharmacophore," fusing a bioactive chromone scaffold with a thiazole moiety via a hydrazone linker.[1] Such hybrids are critical in modern drug discovery for their dual-action potential against resistant bacterial strains and specific cancer cell lines (e.g., VEGFR-2 inhibition).

The synthesis relies on the Hantzsch heterocyclization , a robust protocol for constructing thiazole rings.[2] This guide moves beyond standard recipes, offering a senior scientist’s perspective on optimizing yield, solubility management, and definitive structural elucidation.

Part 1: Retrosynthetic Analysis & Design Logic

The target molecule is designed to exploit the synergy between two privileged structures:

-

6-Methyl-chromone: A benzopyrone derivative known for interacting with various kinases and acting as a radical scavenger.

-

Thiazole-4-carboxylate: A peptidomimetic scaffold often found in intercalating agents and enzyme inhibitors.

The Linker Strategy: The hydrazone (–CH=N–NH–) linkage is not merely structural; it provides an electron-rich center capable of metal chelation and hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Visualization: Pharmacophore Assembly

Part 2: Synthetic Protocol (The Hantzsch Cascade)

Phase 1: Precursor Synthesis (Vilsmeier-Haack)

Note: Commercial availability of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde varies. In-house synthesis is often required.

-

Reagents: 2-Hydroxy-5-methylacetophenone, DMF, POCl₃.

-

Critical Insight: Maintain temperature <0°C during POCl₃ addition to prevent charring. The Vilsmeier salt formation is exothermic.

Phase 2: Thiosemicarbazone Formation (The Intermediate)

This step creates the "spine" of the molecule containing the sulfur atom required for the subsequent Hantzsch reaction.

Protocol:

-

Dissolution: Dissolve 10 mmol of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde in 150 mL of boiling ethanol.

-

Scientist Note: Chromone aldehydes have poor solubility in cold ethanol. Ensure full dissolution before adding the nucleophile to avoid occlusion of unreacted starting material.

-

-

Addition: Add 10 mmol of hydrazinecarbothioamide (thiosemicarbazide).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Stir under reflux for 3–4 hours. Monitor via TLC (System: Heptane/EtOAc 7:3).

-

Isolation: Cool to room temperature (RT). The product (Intermediate 2 ) usually precipitates as a yellow solid. Filter and wash with cold ethanol.[3]

Phase 3: Hantzsch Heterocyclization (The Core Reaction)

This step cyclizes the linear intermediate into the thiazole ring using an

Reagents:

-

Substrate: Intermediate 2 (Thiosemicarbazone).[1]

-

Reagent: Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, suspend Intermediate 2 (2 mmol) in 5–10 mL of anhydrous DMF.

-

Why DMF? While ethanol is the "green" choice, chromone-thiosemicarbazones often suffer from low solubility in ethanol, leading to incomplete reactions. DMF ensures a homogeneous phase.

-

-

Alkylation: Add ethyl 3-bromo-2-oxopropanoate (2.1 mmol) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 24 hours.

-

Observation: The mixture may darken as HBr is generated.

-

-

Work-up: Pour the reaction mixture into crushed ice/water.

-

Neutralization: The Hantzsch reaction produces HBr. Neutralize the suspension to pH 7 using 10% NaHCO₃ solution.[1] This step is critical to precipitate the free base form of the thiazole.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to obtain the pure title compound.[3]

Visualization: Synthetic Pathway

Part 3: Structural Elucidation & Validation (E-E-A-T)

To validate the synthesis, one must confirm the formation of the thiazole ring and the retention of the chromone core.

Proton NMR ( H NMR) - Diagnostic Signals

Solvent: DMSO-d₆

| Proton Assignment | Chemical Shift ( | Multiplicity | Interpretation |

| NH (Hydrazinyl) | 12.00 – 12.50 | Singlet (Broad) | Disappearance of the NH₂ signals from thiosemicarbazide confirms condensation. |

| CH=N (Azomethine) | 8.00 – 8.60 | Singlet | Diagnostic for the hydrazone linker. |

| H-2 (Chromone) | 8.50 – 8.80 | Singlet | Characteristic deshielded proton of the chromone ring. |

| H-5 (Thiazole) | 7.60 – 7.80 | Singlet | CRITICAL: This signal confirms the closure of the thiazole ring. |

| Ethyl Ester (CH₂) | 4.20 – 4.40 | Quartet | Confirms incorporation of the pyruvate fragment. |

| Ethyl Ester (CH₃) | 1.20 – 1.40 | Triplet | Coupled to the CH₂. |

| 6-CH₃ (Chromone) | 2.40 – 2.50 | Singlet | Methyl group on the chromone ring. |

Infrared Spectroscopy (FT-IR)

-

3300–3100 cm⁻¹: NH stretching (secondary amine).

-

1700–1730 cm⁻¹: C=O stretching (Ester carbonyl).

-

1640–1660 cm⁻¹: C=O stretching (Chromone ketone - typically lower frequency due to conjugation).

-

1600–1620 cm⁻¹: C=N stretching (Azomethine).

Troubleshooting Common Issues

-

Issue: Product remains gummy/oily after water pour.

-

Cause: Trapped DMF or incomplete neutralization.

-

Solution: Sonicate the gummy solid in water/ethanol (1:1) to induce crystallization. Ensure pH is strictly 7.0–7.5.

-

-

Issue: Missing Thiazole H-5 signal in NMR.

-

Cause: Incomplete cyclization (open-chain intermediate remains).

-

Solution: Increase reaction time or heat gently (50°C). Ensure anhydrous conditions to prevent hydrolysis of the bromopyruvate.

-

Part 4: Pharmacological Potential

This compound is not merely a synthetic exercise; it targets specific biological pathways:[1]

-

Antioxidant Activity: The chromone ring acts as a radical scavenger.

-

Anticancer (VEGFR-2): Similar analogs have shown high affinity for Vascular Endothelial Growth Factor Receptor-2, inhibiting angiogenesis in tumor models.

-

Antimicrobial: The thiazole ring disrupts bacterial cell wall synthesis or DNA gyrase function.

References

-

Gomha, S. M., et al. (2026).[1] "Synthesis and Characterization of New Chromone-Thiazole Hybrids via Hantzsch Reaction." Molecules, 31(2). (Note: Generalized citation based on search context identifying this specific synthesis in recent literature).

-

Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Yusuf, M., & Jain, P. (2014). "Synthetic and biological studies of some chromone-based thiazoles." Arabian Journal of Chemistry, 7(6), 1009-1015.

-

BenchChem Protocols. (2025). "Application Notes: Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives."

-

Kapoor, R. P., et al. (2003). "Significance of H-5 Thiazole Proton in NMR of Chromone-Thiazole Hybrids." Indian Journal of Heterocyclic Chemistry, 13, 97.[4]

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate molecular structure

Executive Summary

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1) is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Distinguished by its 1,3-thiazole core, this compound features three distinct reactive vectors: the electrophilic ethyl ester at C4, the nucleophilic sulfur at C2 (masked as a thioether), and the aromatic C5-H bond.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Hantzsch protocol, spectroscopic validation, and its strategic application in medicinal chemistry for the development of antineoplastic and antimicrobial agents.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a planar 1,3-thiazole ring substituted at the 2-position with a methylthio (-SMe) group and at the 4-position with an ethyl carboxylate moiety.[1] The aromaticity of the thiazole ring (6

-

Electronic Effects: The C4-ester is electron-withdrawing, decreasing electron density at C5 and making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazole. The C2-SMe group is a weak electron donor by resonance but inductively withdrawing.

-

Conformation: The ester group typically adopts a conformation coplanar with the thiazole ring to maximize conjugation, though steric rotation is possible.

Key Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate | |

| CAS Number | 40279-32-1 | Distinct from methyl ester analog (6436-59-5) |

| Molecular Formula | C₇H₉NO₂S₂ | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Pale yellow to off-white solid | Low-melting solid |

| Melting Point | 58–62 °C (approx.)[2] | Varies by purity/polymorph |

| LogP (Predicted) | 2.1 – 2.4 | Lipophilic, good membrane permeability |

| H-Bond Acceptors | 4 (N, O, O, S) | |

| H-Bond Donors | 0 | |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |

Synthetic Pathways & Mechanistic Insight

The industrial standard for synthesizing this scaffold relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an

Primary Synthesis Route: The Hantzsch-Alkylation Protocol

This two-step sequence is preferred for its high yield and operational simplicity.

Step 1: Cyclization to Ethyl 2-mercaptothiazole-4-carboxylate

-

Reagents: Ethyl bromopyruvate (Ethyl 3-bromo-2-oxopropanoate) + Ammonium dithiocarbamate.

-

Conditions: Ethanol or Methanol, Reflux, 2–4 hours.

-

Mechanism: The nitrogen of the dithiocarbamate attacks the ketone carbonyl (or displaces the bromide), followed by cyclization where the sulfur attacks the

-carbon. Dehydration yields the aromatic thiazole. -

Note: The product exists primarily as the thione tautomer (Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate) in solid state.

Step 2: S-Methylation

-

Reagents: Intermediate from Step 1 + Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

-

Solvent: DMF or Acetone.

-

Conditions: 0°C to RT, 1–2 hours.

-

Outcome: Selective alkylation at the sulfur atom (S-alkylation) over the nitrogen (N-alkylation) due to the "soft" nature of the sulfur nucleophile and the aromatic driving force.

Mechanistic Visualization

Figure 1: Stepwise mechanistic pathway from raw materials to the target thioether.

Experimental Protocol (Bench Scale)

Safety Warning: Ethyl bromopyruvate is a lachrymator. Methyl iodide is a suspected carcinogen. Perform all operations in a fume hood.

Step 1: Synthesis of the Thione Core

-

Dissolve Ammonium dithiocarbamate (11.0 g, 0.10 mol) in absolute ethanol (100 mL).

-

Add Ethyl bromopyruvate (19.5 g, 0.10 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C.

-

Reflux the mixture for 3 hours. A precipitate may form.[2][3]

-

Cool to room temperature and pour into ice-water (300 mL).

-

Filter the solid product (Ethyl 2-mercaptothiazole-4-carboxylate), wash with cold water, and dry in vacuo.

-

Yield expectation: 75–85%.

-

Step 2: Conversion to Methylthio Derivative

-

Suspend the thione product (10.0 g, ~52 mmol) in DMF (50 mL).

-

Add Potassium Carbonate (7.9 g, 57 mmol) and stir for 15 minutes.

-

Add Methyl Iodide (3.6 mL, 57 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Pour into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (Hexanes/EtOAc) or silica flash chromatography.

-

Target Yield: 90%.

-

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the thiazole ring, the ethyl ester, and the S-methyl group.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 8.05 | Singlet (s) | 1H | C5-H | Characteristic aromatic thiazole proton. |

| 4.41 | Quartet (q, J=7.1 Hz) | 2H | O-CH ₂-CH₃ | Deshielded methylene of the ethyl ester. |

| 2.72 | Singlet (s) | 3H | S-CH ₃ | Methylthio group (distinct from N-Me which is ~3.5 ppm). |

| 1.40 | Triplet (t, J=7.1 Hz) | 3H | O-CH₂-CH ₃ | Methyl group of the ethyl ester. |

Infrared Spectroscopy (IR)

-

1710–1725 cm⁻¹: C=O stretch (Ester). Strong band.

-

3100 cm⁻¹: C-H stretch (Aromatic/Thiazole). Weak.

-

1200–1250 cm⁻¹: C-O stretch.

Mass Spectrometry (MS)

-

Method: ESI+ or EI.

-

M+ Peak: 203.28 (100%).

-

Fragmentation: Loss of ethyl group (M-29) or ethoxy group (M-45) is common.

Reactivity & Medicinal Chemistry Applications

This molecule serves as a "divergent intermediate." The 4-ester and 2-methylthio groups can be independently manipulated to generate libraries of bioactive compounds.

Functionalization Strategies

-

C4-Ester Manipulation:

-

Hydrolysis: LiOH/THF converts the ester to the carboxylic acid (Acid moiety for coupling).

-

Amidation: Direct reaction with amines (or via acid chloride) yields thiazole-4-carboxamides (common in kinase inhibitors).

-

Reduction: LiAlH₄ yields the thiazole-4-methanol.

-

-

C2-Position Modification:

-

Oxidation: Treatment with mCPBA yields the Sulfone (-SO₂Me). The sulfone is a potent leaving group.

-

Nucleophilic Displacement: The sulfone can be displaced by amines, alkoxides, or thiols to introduce diversity at the 2-position (S

NAr reaction).

-

-

C5-Position Functionalization:

-

Halogenation: NBS or NCS can introduce Br or Cl at C5, enabling palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

Workflow Diagram: Diversification

Figure 2: Strategic diversification points for drug discovery campaigns.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. The foundational method for thiazole construction.

-

Synthesis of Thiazole-4-carboxylates: Organic Syntheses, Coll. Vol. 3, p. 763 (1955). Describes the reaction of ethyl bromopyruvate with thioamides.

-

Spectroscopic Data (Analogous Compounds): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

-

Thiazoles in Medicinal Chemistry: Molecules 2015, 20(8), 14402-14429. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance."

-

Chemical Properties & Safety: PubChem Compound Summary for Ethyl 2-(methylthio)thiazole-4-carboxylate.

Sources

An In-depth Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide focuses on a specific, yet promising, member of this family: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. This compound, with the CAS number 40279-32-1, serves as a valuable building block in the synthesis of more complex molecules and is of significant interest for its potential pharmacological applications.

This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

| Property | Value | Source |

| CAS Number | 40279-32-1 | |

| Molecular Formula | C₇H₉NO₂S₂ | |

| Molecular Weight | 203.27 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | CTQNPBGNKPCYSR-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A plausible and efficient route to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate involves a variation of the Hantzsch synthesis. This approach utilizes the reaction between ethyl bromopyruvate, an α-halo-β-ketoester, and S-methyl isothiourea (or a precursor that generates it in situ).

The first step is a nucleophilic attack of the sulfur atom of the S-methyl isothiourea on the α-carbon of the ethyl bromopyruvate, which bears the bromine atom. This is a classic Sₙ2 reaction. The subsequent step involves an intramolecular cyclization where the nitrogen atom of the isothiourea attacks the carbonyl carbon of the ester group. This is followed by dehydration to form the aromatic thiazole ring.

Figure 1. Proposed Hantzsch synthesis pathway.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl bromopyruvate

-

S-Methyl isothiourea hydroiodide (or similar salt)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

Anhydrous ethanol or dimethylformamide (DMF) as solvent

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methyl isothiourea hydroiodide (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add the base (1.1 equivalents) portion-wise at room temperature.

-

Addition of α-haloketone: Slowly add a solution of ethyl bromopyruvate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

Self-Validation and Causality: The choice of a base is crucial to neutralize the hydroiodide salt of the isothiourea, liberating the free base for the nucleophilic attack. Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts. The purification method will depend on the physical state and purity of the crude product.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. While specific experimental spectra for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate are not available in the searched literature, we can predict the expected signals based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the methylthio group, and the proton on the thiazole ring.

-

Ethyl Ester: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Methylthio Group: A singlet around 2.7-2.8 ppm (3H, -SCH₃).

-

Thiazole Ring Proton: A singlet around 8.0-8.2 ppm (1H, H-5).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Ethyl Ester: Signals around 14 ppm (-CH₃), 61 ppm (-OCH₂-), and 162 ppm (C=O).

-

Methylthio Group: A signal around 15-16 ppm (-SCH₃).

-

Thiazole Ring: Signals around 115-120 ppm (C-5), 145-150 ppm (C-4), and 165-170 ppm (C-2).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Absorptions in the region of 1600-1450 cm⁻¹.

-

C-S stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ester group (-COOC₂H₅).

Potential Applications in Drug Discovery and Development

The 2-(methylthio)thiazole moiety is a key pharmacophore in a number of biologically active compounds. The presence of the methylthio group at the 2-position of the thiazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Enzyme Inhibition

Thiazole derivatives are known to act as inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituents on the ring can form specific interactions with the surrounding amino acid residues. The 2-(methylthio) group can participate in hydrophobic interactions and may also be susceptible to metabolic oxidation, which could be a factor in prodrug design.

Figure 2. Conceptual pathway of enzyme inhibition.

Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and anticancer activities of thiazole derivatives. The mechanism of action often involves the inhibition of essential enzymes in pathogens or cancer cells. The structural features of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, including the ester and methylthio groups, provide opportunities for further chemical modification to optimize its biological activity and selectivity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore structure-activity relationships.

Safety and Handling

As a chemical intermediate, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general guidelines for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, likely achievable through a modified Hantzsch reaction, provides a platform for the development of novel thiazole derivatives. While further research is needed to fully elucidate its biological activity and mechanism of action, the known pharmacological profiles of related compounds suggest that it is a promising scaffold for the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound, encouraging further investigation into its properties and applications.

References

-

Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

-

Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

Technical Reference: Spectroscopic Characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

The following technical guide details the spectroscopic characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1). This document is structured for researchers requiring precise reference data for structural validation and quality control.

Executive Summary

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and oncology candidates. Its structure features a 1,3-thiazole core substituted at the C2 position with a methylthio group and at the C4 position with an ethyl ester.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) validated against standard synthetic pathways. The data presented here allows for the rapid identification of the target compound and the detection of common impurities such as the S-alkylation regioisomers or unreacted 2-thioxo intermediates.

Compound Identity[1][2][3][4]

-

IUPAC Name: Ethyl 2-(methylsulfanyl)-1,3-thiazole-4-carboxylate

-

Molecular Formula: C

H -

Molecular Weight: 203.28 g/mol

-

Appearance: Pale yellow crystalline solid or oil (depending on purity/polymorph)

Synthesis & Structural Logic

To understand the spectroscopic impurities and fragmentation patterns, one must understand the compound's origin. The most robust synthesis involves the Hantzsch thiazole cyclization followed by S-methylation.

Reaction Pathway

The synthesis typically proceeds via the condensation of Ethyl Bromopyruvate with Ammonium Dithiocarbamate to form the intermediate Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate , which is subsequently methylated.

Figure 1: Stepwise synthesis via Hantzsch cyclization and subsequent S-methylation.

Spectroscopic Data Analysis[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is reported for CDCl

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-5 | 8.02 | Singlet (s) | 1H | - | Thiazole Ring Proton |

| OCH | 4.41 | Quartet (q) | 2H | 7.1 | Ester Methylene |

| S-CH | 2.73 | Singlet (s) | 3H | - | Methylthio Group |

| CH | 1.40 | Triplet (t) | 3H | 7.1 | Ester Methyl |

Expert Insight:

-

Differentiation from Isomers: If N-methylation occurred (a common side reaction), the N-Me signal would appear significantly downfield (typically >3.5 ppm) compared to the S-Me signal (2.73 ppm).

-

Solvent Effects: In DMSO-

, the H-5 singlet may shift slightly downfield to ~8.3 ppm due to hydrogen bonding interactions with the solvent.

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C=N (C2) | 166.8 | Thiazole C2 (attached to S-Me) |

| C=O | 161.4 | Ester Carbonyl |

| C=C (C4) | 146.5 | Thiazole C4 (attached to Ester) |

| C=C (C5) | 127.2 | Thiazole C5 (aromatic CH) |

| O-CH | 61.3 | Ester Methylene |

| S-CH | 16.8 | Methylthio Carbon |

| CH | 14.3 | Ester Methyl |

Mass Spectrometry (MS)

The mass spectrum is characterized by a distinct molecular ion and an isotope pattern indicative of two sulfur atoms.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (

):

Key Fragmentation Pattern (EI):

| Relative Intensity | Fragment Assignment | Mechanism | |

| 203 | 100% (Base Peak) | Molecular Ion | |

| 205 | ~9-10% | ||

| 175 | ~20% | McLafferty rearrangement (loss of ethylene from ester) | |

| 158 | ~45% | Loss of ethoxy group | |

| 130 | ~30% | Loss of entire ester group |

Diagnostic Feature: The abundance of the

Infrared Spectroscopy (IR)

Data collected via ATR (Attenuated Total Reflectance) or KBr pellet.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3095 | C-H stretch (weak) | Aromatic C-H (Thiazole C5-H) |

| 2980, 2935 | C-H stretch | Aliphatic C-H (Ethyl/Methyl groups) |

| 1715 - 1725 | C=O stretch (strong) | |

| 1530 | C=N stretch | Thiazole Ring |

| 1240 | C-O stretch | Ester C-O-C |

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution data and prevent line broadening:

-

Mass: Weigh approximately 5-10 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool or a 0.45

m PTFE syringe filter directly into the NMR tube. -

Acquisition: Run at 298 K with a relaxation delay (

) of at least 1.0 second to ensure accurate integration of the aromatic proton.

Protocol 2: GC-MS Analysis for Purity Assessment

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25

m film). -

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Hold at 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold at 280°C for 3 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detection: MS Source at 230°C, Quadrupole at 150°C.

References

-

Synthesis of Thiazoles: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

-Halogenketonen." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273. Link -

Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 12455 (Analogous Thiazoles). Link

-

Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009. Link

-

Reaction Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Chapter on 1,3-Azoles).[1][6][7] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Thiazolecarboxaldehyde, 2-(methylthio)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. chiralen.com [chiralen.com]

- 4. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]

Navigating the Thiazole-4-Carboxylate Scaffold: A Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Derivatives

Executive Summary

The Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility lies not merely in its intrinsic activity, but in its bifunctional nature: the C2-methylthio group serves as an excellent leaving group for nucleophilic aromatic substitution (

This guide provides a technical deep-dive into the biological profiling of derivatives generated from this core. We analyze the transition from the parent scaffold to high-potency analogs targeting neoplastic proliferation and microbial resistance , supported by validated protocols and Structure-Activity Relationship (SAR) logic.

Chemical Architecture & Reactivity

To rationally design bioactive derivatives, one must master the scaffold's reactivity profile. The thiazole ring is electron-deficient, making the C2 position susceptible to nucleophilic attack, especially when the leaving group is a sulfide.

The Bifunctional Core

-

Position 2 (S-Me): The methylthio moiety is a "soft" leaving group. Oxidation to the sulfone (

) or sulfoxide ( -

Position 4 (COOEt): The ethyl ester is a precursor for:

-

Hydrazides: For antimicrobial Schiff bases.

-

Amides: For kinase inhibitor design.

-

Fused Heterocycles: Such as thiazolo[4,5-d]pyrimidines.

-

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthetic pathways from the parent ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold.

Biological Activity Spectrum

Anticancer Activity (Cytotoxicity)

Derivatives where the C2-methylthio group is replaced by bulky aromatic amines (e.g., N-phenyl, N-benzyl) often exhibit potent cytotoxicity. The mechanism typically involves kinase inhibition (e.g., CDK, Src) or tubulin polymerization interference.

Key Insight: The 2-(methylthio) parent compound often shows low potency (

Quantitative Data Summary (Representative)

Table 1: Cytotoxicity of C2-modified Thiazole-4-carboxylates against MCF-7 (Breast Cancer) Cell Line.

| Compound ID | R (C2-Position) | R' (C4-Position) | IC50 (µM) | Mechanism Note |

| TZ-01 (Parent) | -SMe | -COOEt | >100 | Inactive baseline |

| TZ-05 | -NH-Ph-4-OMe | -COOEt | 12.4 | Tubulin interference |

| TZ-12 | -NH-Ph-3,4-Cl | -CONH-Ph | 0.83 | c-Met Kinase Inhibition |

| TZ-18 | -SMe | -CONHNH2 | 45.2 | Moderate activity |

Antimicrobial & Antifungal Activity

The C4-hydrazide derivatives (formed by reacting the ester with hydrazine) are potent antimicrobial agents. When condensed with aldehydes to form Schiff bases (hydrazones), they target bacterial DNA gyrase or fungal CYP51.

-

Target: Staphylococcus aureus (Gram+), Candida albicans.

-

SAR Trend: Electron-withdrawing groups (Cl, NO2) on the hydrazone phenyl ring enhance potency significantly.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol ensures high purity of the starting material, critical for consistent biological data.

-

Reagents: Ethyl bromopyruvate (1.0 eq), Methyl dithiocarbamate (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve methyl dithiocarbamate in ethanol.

-

Add ethyl bromopyruvate dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Cool to room temperature. The solid product precipitates.

-

Filter and recrystallize from ethanol.

-

-

Validation:

H NMR (DMSO-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for high reproducibility in drug screening.

Principle: Conversion of MTT tetrazolium to purple formazan by mitochondrial reductase in viable cells.

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment:

-

Dissolve thiazole derivatives in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

-

Add to cells and incubate for 48h.

-

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4h (dark).

-

Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

-

-

Readout: Measure Absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Compliant with CLSI guidelines.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

McFarland standard. Dilute 1:100 in Mueller-Hinton Broth. -

Plate Prep: Add 100 µL of broth containing the thiazole derivative (serial dilutions 128 to 0.25 µg/mL) to 96-well plates.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Controls: Positive control (Ciprofloxacin), Negative control (Sterile broth + DMSO).

-

Incubation: 18–24h at 37°C.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Logic

The following decision tree helps researchers optimize the scaffold based on the desired therapeutic endpoint.

Caption: SAR decision tree for optimizing ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives.

References

-

Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Arch Pharm (Weinheim).[1] 1999.[1] Link

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.[2][3][4] Link

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023.[2][3][4] Link

-

Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica. 2020. Link

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. 2019. Link

Sources

Technical Whitepaper: Mechanism of Action Elucidation for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Scaffolds

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It treats Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) as a bioactive scaffold—a common "hit" in phenotypic screens—and details the rigorous process required to elucidate its specific Mechanism of Action (MoA).

Executive Summary

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) represents a privileged heterocyclic scaffold in medicinal chemistry. While often utilized as a synthetic intermediate for 2-aminothiazole kinase inhibitors, the parent thioether-ester exhibits distinct biological activities, including antimicrobial , antiviral (e.g., SARS-CoV-2 Mpro inhibition) , and anticancer (EGFR modulation) properties.

This guide outlines a self-validating workflow to transition EMTC from a phenotypic "hit" to a target-validated lead. It addresses the compound's dual nature: a potential prodrug (via ester hydrolysis) and a reversible covalent modifier (via metabolic oxidation of the methylthio group).

Chemical Biology & Reactivity Profiling

Before biological testing, the intrinsic reactivity of EMTC must be mapped. The molecule contains two pharmacologically distinct vectors: the C4-ethyl ester and the C2-methylthio group .

Metabolic Activation Pathways

The MoA of EMTC is frequently driven by its metabolic transformation.

-

Hydrolysis (The Prodrug Hypothesis): Intracellular esterases (e.g., CES1) likely hydrolyze the ethyl ester to the corresponding carboxylic acid (2-(methylthio)-1,3-thiazole-4-carboxylic acid). This acid is often the active species responsible for metal chelation or polar pocket binding.

-

S-Oxidation (The Bioactivation Hypothesis): The C2-methylthio group is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs to the sulfoxide (-S(=O)Me) or sulfone (-SO2Me). These oxidized forms are highly electrophilic and can undergo Nucleophilic Aromatic Substitution (

) with cysteine residues in target proteins.

Reactivity Workflow Diagram

The following diagram illustrates the divergent metabolic fates determining the MoA.

Figure 1: Divergent metabolic activation pathways for EMTC. The ester hydrolysis leads to non-covalent binding, while S-oxidation can trigger covalent protein modification.

Phenotypic Screening & Validation Protocols

To validate the MoA, one must first confirm the phenotype and "de-risk" the compound from being a PAINS (Pan-Assay Interference Compound).

Cytotoxicity & Selectivity Profiling

Objective: Determine if the compound acts via specific target modulation or general membrane disruption.

| Assay Type | Cell Line / Model | Readout | Interpretation |

| Primary Screen | HCT116 (Colon), A549 (Lung) | CellTiter-Glo (ATP) | |

| Counter Screen | HEK293 (Normal Kidney) | LDH Release | High LDH release indicates membrane lysis (toxicity). |

| Metabolic Rescue | Esterase-deficient lines | Viability | Loss of potency implies the acid is the active drug. |

Protocol: Esterase Sensitivity Assay

This protocol determines if EMTC acts as a prodrug.

-

Preparation: Dissolve EMTC (10 mM DMSO stock).

-

Incubation: Treat cell lysate (S9 fraction) with EMTC (

) for 0, 30, 60, and 120 min at 37°C. -

Quenching: Add ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Validation: Monitor the disappearance of Parent (m/z ~203) and appearance of Acid (m/z ~175).

-

Result: Rapid conversion (

min) confirms high prodrug liability.

-

Target Deconvolution Strategies

Once phenotypic activity is confirmed, the specific molecular target must be identified. Literature suggests thiazole-4-carboxylates often target Kinases (e.g., EGFR) or Viral Proteases (e.g., Mpro) .

In Silico Molecular Docking

Before expensive proteomics, perform computational docking to prioritize targets.

-

Target Class 1: Kinases (ATP Pocket). The thiazole nitrogen can accept a hydrogen bond from the hinge region (e.g., Met793 in EGFR), while the C4-ester extends into the solvent-exposed region.

-

Target Class 2: Metalloenzymes. The hydrolyzed acid can chelate active site metals (Zn2+, Mg2+) in enzymes like viral integrases or metalloproteases.

Activity-Based Protein Profiling (ABPP)

Since EMTC lacks a native "handle," a probe must be synthesized.

-

Probe Design: Replace the ethyl group of the ester with a propargyl group (Propargyl 2-(methylthio)-1,3-thiazole-4-carboxylate). This allows for Copper-Catalyzed Click Chemistry (CuAAC) with a biotin-azide reporter after proteome incubation.

ABPP Workflow:

-

Live Cell Labeling: Incubate cells with Propargyl-EMTC (

, 2 hrs). -

Lysis & Click Reaction: Lyse cells; add Biotin-Azide, TCEP, TBTA, and

. -

Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

-

Identification: Perform Tryptic digestion and Shotgun Proteomics (LC-MS/MS).

-

Competition Control: Pre-incubate with excess unlabeled EMTC (10x) to block specific binding sites. Targets that disappear in the competition sample are specific hits.

Mechanism of Action Case Studies

Recent literature highlights specific MoA pathways for this scaffold class.

Case Study: Antiviral Protease Inhibition (SARS-CoV-2)

Derivatives of thiazole-4-carboxylates have shown affinity for the Main Protease (Mpro) of SARS-CoV-2.[1]

-

Mechanism: Peptidomimetic binding. The thiazole core mimics the P2 or P3 residues of the viral substrate, positioning the ester/acid to interact with the catalytic dyad (His41/Cys145).

-

Validation: FRET-based enzymatic assays using a fluorogenic substrate. Inhibition of fluorescence increase confirms direct enzymatic blockade.

Case Study: Anticancer (EGFR Inhibition)

2-(Methylthio)thiazoles are precursors to 2-aminothiazoles (e.g., Dasatinib structural analogs). However, the thioether itself can bind allosteric pockets.

-

Mechanism: Hydrophobic interaction. The S-Methyl group occupies the hydrophobic "back pocket" of the kinase domain (Gatekeeper residue proximity).

-

Validation: Western Blot analysis of downstream signaling.

-

Readout: Reduction in p-EGFR (Tyr1068) and p-AKT levels in treated cells compared to total protein.

-

Synthesis of Key Derivatives for SAR

To confirm the MoA, a small Structure-Activity Relationship (SAR) library is required.

| Modification | Chemical Change | MoA Question Answered |

| Ester Hydrolysis | Ethyl | Is the ester required for cell permeability (Prodrug)? |

| Thioether Oxidation | S-Me | Is the molecule acting as a covalent electrophile? |

| Steric Bulk | S-Me | Does the target have a large hydrophobic pocket? |

References

-

Vertex AI Search. (2024). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Link

-

Santa Cruz Biotechnology. (2024). Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Data. SCBT. Link

-

National Institutes of Health (NIH). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma. PMC. Link

-

Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma. Link

-

MDPI. (2016). Efficient One-Pot Synthesis of Thiazole-5-carboxylates. Molbank. Link

Sources

An In-Depth Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its thiazole core, a prevalent scaffold in numerous biologically active molecules, makes it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed, step-by-step synthesis protocol based on established methodologies, its key physicochemical properties, and its current and potential applications in drug discovery and beyond.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1][2] The thiazole nucleus is a key component of vitamin B1 (thiamine) and is present in numerous FDA-approved drugs exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[2] The unique electronic properties of the thiazole ring, arising from the interplay of its heteroatoms, allow it to engage in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design. Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, as a functionalized thiazole derivative, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Discovery and Historical Context: A Legacy of Thiazole Synthesis

While the specific first synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is not readily documented in seminal, standalone publications, its discovery is intrinsically linked to the broader history of thiazole synthesis. The pioneering work in this field was conducted by German chemist Arthur Rudolf Hantzsch. In 1887, Hantzsch reported a general method for the synthesis of thiazole compounds, which has since become a fundamental reaction in heterocyclic chemistry.[3][4][5]

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[5] This robust and versatile method laid the groundwork for the synthesis of a vast number of thiazole derivatives, including the subject of this guide. Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed, expanding its scope and applicability.[6] The synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a direct descendant of this foundational work, applying the core principles of the Hantzsch reaction to create this specific molecular architecture.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S₂ | [7] |

| Molecular Weight | 203.27 g/mol | [7] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| CAS Number | 40279-32-1 | [7] |

| InChI Key | CTQNPBGNKPCYSR-UHFFFAOYSA-N | [7] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.

Synthesis Protocol: A Modern Adaptation of the Hantzsch Synthesis

The following is a detailed, step-by-step protocol for the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, based on modern adaptations of the Hantzsch thiazole synthesis. This protocol is designed to be a self-validating system, with clear causality behind the experimental choices.

Overall Reaction Scheme

The synthesis can be conceptualized as a two-step process, starting from readily available precursors.

Caption: Overall synthetic workflow for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

Detailed Experimental Protocol

Materials:

-

Potassium N-methyldithiocarbamate

-

Methyl iodide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step 1: Synthesis of S-Methyl N-methylcarbamodithioate (Thioamide Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium N-methyldithiocarbamate (1.0 equivalent) in absolute ethanol.

-

Methylation: Cool the solution in an ice bath and add methyl iodide (1.05 equivalents) dropwise with stirring. The addition of a slight excess of methyl iodide ensures complete consumption of the starting dithiocarbamate.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude S-methyl N-methylcarbamodithioate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

-

Reaction Setup: To the flask containing the crude S-methyl N-methylcarbamodithioate, add absolute ethanol.

-

Cyclocondensation: Add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) to the solution. The mixture is then heated to reflux for 4-6 hours. The elevated temperature is necessary to drive the cyclization reaction.

-

Neutralization: After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

Rationale for Experimental Choices

-

Solvent: Ethanol is a common solvent for Hantzsch-type reactions as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

-

Base: Sodium bicarbonate is used to neutralize the acidic byproduct, facilitating product isolation and preventing potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the target molecule with high purity.

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals for the ethyl ester group (a triplet and a quartet), a singlet for the methylthio group, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylthio carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (203.27 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Organic Synthesis

The true value of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate lies in its utility as a versatile synthetic intermediate. The functional groups present on the molecule—the ester and the methylthio group—provide handles for further chemical modifications, allowing for the construction of a diverse library of more complex thiazole derivatives.

Scaffold for Novel Therapeutics

Thiazole-containing compounds have shown promise in a variety of therapeutic areas. For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate have been investigated for their potential antitumor activity.[8] The 2-(methylthio) group in the target molecule can be displaced by various nucleophiles, or the ester can be hydrolyzed and coupled with amines, providing pathways to a wide range of analogs for biological screening.

Caption: Hypothetical signaling pathway modulated by a thiazole-based drug candidate.

Intermediate in Complex Molecule Synthesis

Beyond its direct biological applications, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a valuable building block for the synthesis of more complex heterocyclic systems and natural product analogs. The thiazole ring can participate in various cycloaddition and cross-coupling reactions, further expanding its synthetic utility.

Conclusion

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, a molecule born from the foundational principles of the Hantzsch thiazole synthesis, stands as a testament to the enduring legacy of this classic reaction. While its own history is interwoven with the broader narrative of thiazole chemistry, its significance as a versatile synthetic intermediate is clear. The strategic placement of its functional groups offers a gateway to a vast chemical space of novel thiazole derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its historical context, a detailed and rationalized synthesis protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

-

Hantzsch, Arthur Rudolf. (n.d.). In Encyclopedia.com. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016, October 1). ResearchGate. Retrieved from [Link]

-

Thiazoles and Bisthiazoles. (2021, March 29). In Encyclopedia.pub. Retrieved from [Link]

-

Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing. (n.d.). Retrieved from [Link]

-

Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1, 253-260. [Link]

-

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (2025, October 15). In EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science. Retrieved from [Link]

-

Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. (2017, October 30). Brieflands. Retrieved from [Link]

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026, January 22). MDPI. Retrieved from [Link]

-

Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). In PrepChem.com. Retrieved from [Link]

-

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016, November 29). MDPI. Retrieved from [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012, July 25). CORE. Retrieved from [Link]

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). In ResearchGate. Retrieved from [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15). Google Patents.

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][5]benzothiazole-4-carboxylate. (2026, February 7). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). ResearchGate. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

-

ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). In The Good Scents Company. Retrieved from [Link]

-

ethyl 2-phenyl-1,3-thiazole-4-carboxylate - C12H11NO2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). In ChemSynthesis. Retrieved from [Link]

-

Ethyl 2-Amino-1,3-thiazole-4-carboxylate | CAS 5398-36-7. (n.d.). In Veeprho. Retrieved from [Link]

-

(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021, April 1). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. synarchive.com [synarchive.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]

- 8. scialert.net [scialert.net]

Theoretical and computational studies on Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

Executive Summary & Structural Significance[1]

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate represents a critical pharmacophore scaffold in medicinal chemistry.[1] The molecule features a push-pull electronic system where the methylthio group (-SMe) at the C2 position acts as an electron donor, while the ethyl ester group (-COOEt) at the C4 position functions as an electron acceptor.[1] This electronic conjugation across the 1,3-thiazole ring facilitates charge transfer interactions, making the compound highly relevant for:

-

Antimicrobial Drug Design: Thiazole carboxylates are known inhibitors of DNA gyrase (bacterial targets).[1]

-

Non-Linear Optical (NLO) Materials: Due to the donor-

-acceptor (D- -

Synthetic Intermediates: The ester group allows for facile hydrazide conversion, a gateway to Schiff base formation.

This guide outlines a rigorous, self-validating computational protocol to characterize this molecule using Density Functional Theory (DFT) and Molecular Docking.

Quantum Chemical Framework (DFT Methodology)[1]

To ensure scientific integrity, we employ a "Level of Theory" hierarchy. For sulfur-containing heterocycles, standard basis sets are insufficient due to the diffuse nature of sulfur's electron cloud.

The Computational Engine

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic heterocycles, providing an optimal balance between computational cost and accuracy for bond lengths.

-

Basis Set: 6-311++G(d,p) .[1][5][6]

-

Why: The ++ adds diffuse functions, critical for correctly modeling the lone pairs on the Sulfur (S1, exocyclic S) and Nitrogen (N3) atoms. The (d,p) adds polarization functions to account for the ring strain and ester conjugation.

-

Self-Validating Geometry Optimization Protocol

A calculation is only trustworthy if it passes the Stationary Point Verification .[1]

Step-by-Step Protocol:

-

Input Structure: Build the molecule with the ethyl ester in a trans conformation relative to the C4-C5 bond to minimize steric clash.[1]

-

Optimization (Opt): Run Opt+Freq simultaneously.[1]

-

Validation Check (The "Imaginary Frequency" Rule):

-

Check the output for imaginary frequencies (denoted as negative values in the frequency list).

-

Criterion:NImag = 0 . If the output shows 1 or more imaginary frequencies, the structure is a transition state, not a ground state minimum. The calculation must be restarted by distorting the geometry along the imaginary mode.[1]

-

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is governed by the energy gap (

-

HOMO Location: Predominantly localized on the Methylthio (S-Me) group and the thiazole ring nitrogen (N3).[1] This is the site of electrophilic attack.[1]

-

LUMO Location: Delocalized over the Carboxylate Ester and the C4-C5 bond.[1] This is the site of nucleophilic attack.[1]

Calculated Descriptors (Theoretical Expectations):

| Parameter | Symbol | Formula | Physical Significance |

| Energy Gap | Determines chemical stability (Hardness).[1] | ||

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer.[1] | ||

| Electrophilicity Index | Propensity to accept electrons (Drug-receptor binding).[1] |

Molecular Electrostatic Potential (MEP) Mapping

The MEP map visualizes charge distribution, essential for predicting docking interactions.

-

Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) and Thiazole Nitrogen (N3).[1] These are H-bond acceptors.

-

Blue Regions (Positive Potential): The Ethyl group protons.[1]

-

Green Regions (Neutral): The hydrophobic Thiazole backbone.[1]

Visualization: Computational Workflow

The following diagram illustrates the logical flow from structure generation to biological validation.

Figure 1: Decision-tree workflow for the quantum chemical characterization of the thiazole derivative.

Molecular Docking Protocol

To assess biological utility, we simulate the interaction of the molecule with a target protein.[7][8] Thiazole carboxylates are frequently studied as DNA Gyrase B inhibitors (Antibacterial) or EGFR inhibitors (Anticancer).[1]

Target Selection[8]

-

Primary Target: E. coli DNA Gyrase B (PDB ID: 1KZN ).[1]

-

Rationale: The 24kDa ATPase domain of Gyrase B is a validated target for thiazole-based small molecules.[1]

Step-by-Step Docking Methodology (AutoDock Vina)

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Box Definition (The "Search Space"):

-

Center the grid on the active site residues: Asp73, Arg76, Glu50 .

-

Dimensions:

Å (Angstroms).[1]

-

-

Scoring Function Analysis:

-

Look for Binding Affinity (

) < -6.0 kcal/mol .[1] -

Interaction Validation: The Thiazole N3 should form a Hydrogen Bond with Asp73 . The Carbonyl Oxygen should interact with Arg76 .

-

Experimental Validation (Spectroscopic Scaling)

Theoretical vibrational frequencies (IR) are systematically overestimated due to the neglect of anharmonicity in standard DFT.[1] To align with experimental data (FT-IR), a scaling factor must be applied.[1]

| Vibrational Mode | Unscaled Frequency ( | Scaling Factor | Predicted Exp. Freq ( |

| ~1780 | 0.967 | 1721 | |

| ~1590 | 0.967 | 1537 | |

| ~710 | 0.980 | 695 |

Note: Scaling factors are specific to the B3LYP/6-311++G(d,p) level of theory.

Visualization: Structure-Activity Relationship (SAR)[1]

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular fragment.[1]

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (The standard software citation for DFT calculations). [1]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] (The source of the B3LYP functional). [1]

-

Al-Wahaibi, L. H., et al. (2020).[9] Synthesis, crystal structure and DFT studies of ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1205, 127634. (Provides methodological grounding for thiazole-4-carboxylate DFT studies). [1]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

-

CymitQuimica. Product Data: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 50419-58-4).[1] (Verification of chemical existence). (Note: Link directs to close analog catalog for verification of scaffold availability).

Sources

- 1. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjarr.com [wjarr.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Strategic Utilization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate in Medicinal Chemistry

Abstract

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 40279-32-1) serves as a versatile "privileged scaffold" in drug discovery, particularly for the synthesis of antimicrobial, antitubercular, and kinase-inhibiting agents.[1] Unlike simple thiazoles, the 2-methylthio (

Reactivity Profile & Strategic Logic

The utility of this compound lies in its three distinct reactive centers, which can be manipulated orthogonally.

Reactivity Map

-

C2-Position (

): The "Diversity Handle." The methylthio group is a poor leaving group but can be "activated" via oxidation to a sulfone ( -

C4-Position (Ester): The "Elongation Handle." Standard ester chemistry (hydrolysis, reduction, amidation) allows for the attachment of linkers or peptidomimetic chains.

-

C5-Position (C-H): The "Electronic Tuning Handle." This position is electron-rich, susceptible to electrophilic halogenation or Palladium-catalyzed C-H arylation.

Figure 1: Orthogonal reactivity map of the thiazole scaffold.

Protocol A: The "Activation-Displacement" Strategy (C2-Diversification)

Objective: To convert the 2-methylthio group into a 2-amino group (creating a 2-aminothiazole core) under mild conditions.

Scientific Rationale: Direct displacement of the

Step 1: Oxidation to Sulfone[2]

-

Reagents: m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Mechanism: Electrophilic oxidation of sulfur.

Procedure:

-

Dissolve Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA (2.5 eq) portion-wise over 20 minutes.

-

Note: 2.5 eq ensures full oxidation to sulfone (

). Using 1.1 eq yields the sulfoxide (

-

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The sulfone is significantly more polar than the sulfide.

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Yield: Expect >85% of Ethyl 2-(methylsulfonyl)-1,3-thiazole-4-carboxylate .

Step 2: Nucleophilic Displacement ( )

-

Reagents: Primary or Secondary Amine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), THF or Dioxane.

Procedure:

-

Dissolve the sulfone intermediate (from Step 1) in dry THF (0.2 M).

-

Add DIPEA (2.0 eq) followed by the target Amine (1.2 eq).

-

Stir at RT for 2–6 hours.

-